molecular formula C6H16Cl2N2O3 B569112 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride CAS No. 111170-72-0

2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride

Cat. No. B569112
CAS RN: 111170-72-0
M. Wt: 235.105
InChI Key: IQOCWSCHILQANJ-OSLQSQMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride is a biochemical used for proteomics research . It is also known as 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Di-TFA Salt . The molecular formula is C6H14N2O3 • 2 (C2HF3O2) and it has a molecular weight of 162.19211402 .


Synthesis Analysis

The synthesis of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride is based on a conjugate 1,4-addition of azide ion on the α, β -unsaturated ketone . This compound is a derivative of the diamino-sugar component of the antibiotic nebramycin factor 6 .


Molecular Structure Analysis

The molecular structure of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride contains a total of 24 bonds. These include 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .


Physical And Chemical Properties Analysis

The molecular formula of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride is C6H14N2O3 • 2 (C2HF3O2) and it has a molecular weight of 162.19211402 . It contains a total of 24 bonds, including 10 non-H bonds, 1 multiple bond, 5 rotatable bonds, 1 double bond, 1 aldehyde (aliphatic), 2 primary amines (aliphatic), 2 hydroxyl groups, and 2 secondary alcohols .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics to study protein interactions and functions. It can be used to modify proteins or peptides, thereby altering their charge, solubility, or stability, which is essential for understanding protein structure and function .

Antibiotic Synthesis

As a derivative of the carbohydrate component of the pseudotrisaccharide antibiotic nebramycin, this compound plays a role in the synthesis of new antibiotics. Its unique structure allows for the creation of antibiotics with specific mechanisms of action against bacterial pathogens .

Biochemical Assays

In biochemical assays, this compound can act as a substrate or inhibitor, providing insights into enzyme activities. It’s particularly useful in assays that require a diaminotrideoxy-hexose structure for enzyme recognition .

Molecular Biology

In molecular biology, it can be used as a building block for synthesizing nucleoside analogs, which are crucial for studying DNA replication and repair mechanisms. These analogs can also serve as potential therapeutic agents .

Drug Development

This compound’s structural properties make it valuable in drug development, especially for designing drugs that target specific cellular pathways or structures. Its ability to interact with biological membranes can be exploited to enhance drug delivery .

Chemical Biology

In chemical biology, it’s used to understand the chemical underpinnings of biological systems. For instance, it can be tagged with fluorescent markers to visualize cellular processes in real-time .

Glycomics

The study of glycomes, or the entire complement of sugars in an organism, can benefit from this compound due to its similarity to natural sugars. It can be used to investigate carbohydrate-protein interactions, which are vital for cell signaling and communication .

Nanotechnology

Lastly, in nanotechnology, this compound can be used to create functionalized nanoparticles for targeted drug delivery or diagnostic purposes. Its ability to bind to specific biological targets makes it an excellent candidate for developing nanoscale devices .

properties

{ "Design of the Synthesis Pathway": [ "The synthesis pathway of 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride involves the conversion of D-ribose to the target compound through a series of reactions.", "The key step involves the protection of the hydroxyl groups of D-ribose, followed by selective reduction of the carbonyl group at C-2 position and subsequent amino group protection.", "The protected intermediate is then subjected to selective deprotection, followed by amino group protection and final deprotection to yield the target compound." ], "Starting Materials": [ "D-ribose", "Acetic anhydride", "Methanol", "Hydrogen gas", "Sodium borohydride", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Protection of the hydroxyl groups of D-ribose using acetic anhydride and methanol", "Selective reduction of the carbonyl group at C-2 position using sodium borohydride and methanol", "Protection of the amino group at C-2 position using ammonium chloride and acetic anhydride", "Selective deprotection of the hydroxyl groups at C-3, C-4 and C-5 positions using hydrochloric acid", "Protection of the amino group at C-6 position using acetic anhydride and methanol", "Final deprotection using hydrochloric acid to yield 2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride" ] }

CAS RN

111170-72-0

Product Name

2,6-Diamino-2,3,6-trideoxy-D-ribo-Hexose Dihydrochloride

Molecular Formula

C6H16Cl2N2O3

Molecular Weight

235.105

IUPAC Name

(2R,4S,5R)-2,6-diamino-4,5-dihydroxyhexanal;dihydrochloride

InChI

InChI=1S/C6H14N2O3.2ClH/c7-2-6(11)5(10)1-4(8)3-9;;/h3-6,10-11H,1-2,7-8H2;2*1H/t4-,5+,6-;;/m1../s1

InChI Key

IQOCWSCHILQANJ-OSLQSQMHSA-N

SMILES

C(C(C=O)N)C(C(CN)O)O.Cl.Cl

synonyms

Nebrosamine Dihydrochloride; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.